![molecular formula C12H18N2O4S2 B5791778 4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)
4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide
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Overview
Description
4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide, commonly known as PMSF, is a protease inhibitor used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PMSF has been extensively studied for its ability to inhibit proteases and is commonly used in biochemical and physiological experiments.
Mechanism of Action
PMSF is a serine protease inhibitor that works by irreversibly binding to the active site of the protease. This prevents the protease from breaking down proteins and allows for the study of the role of proteases in various biological processes.
Biochemical and Physiological Effects
PMSF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of trypsin, chymotrypsin, and other serine proteases. PMSF has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, PMSF has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the breakdown of phospholipids.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PMSF in lab experiments is its ability to irreversibly inhibit proteases. This allows for the study of the role of proteases in various biological processes. Additionally, PMSF is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using PMSF is its specificity for serine proteases. This means that it may not be effective in inhibiting other types of proteases. Additionally, PMSF can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of PMSF. One area of research could be the development of more specific protease inhibitors that target specific types of proteases. Another area of research could be the study of the physiological effects of PMSF on various cell types. Additionally, PMSF could be used in the development of new drugs for the treatment of diseases involving protease activity.
Synthesis Methods
PMSF is synthesized through the reaction of p-toluenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with sulfuric acid to yield PMSF. The synthesis of PMSF is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
PMSF is commonly used in scientific research as a protease inhibitor. Proteases are enzymes that break down proteins and are involved in many biological processes. By inhibiting proteases, PMSF can be used to study the role of proteases in various biological processes. PMSF is also used to prevent protein degradation during protein isolation and purification.
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-10-6-8-14(9-7-10)20(17,18)12-4-2-11(3-5-12)19(13,15)16/h2-5,10H,6-9H2,1H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBDNZHKTNOBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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